DBCO-PEG24-acid

siRNA Delivery Gene Silencing Lipopolyplexes

DBCO-PEG24-acid (CAS 2765066-36-0, MW 1433.67 g/mol) is a heterobifunctional linker comprising a strained dibenzocyclooctyne (DBCO) group, a discrete polyethylene glycol (PEG) chain of 24 ethylene oxide units, and a terminal carboxylic acid. The DBCO moiety enables rapid, copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules, while the PEG24 spacer confers high aqueous solubility and flexibility.

Molecular Formula C70H116N2O28
Molecular Weight 1433.7 g/mol
Cat. No. B15141583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG24-acid
Molecular FormulaC70H116N2O28
Molecular Weight1433.7 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C70H116N2O28/c73-68(11-12-69(74)72-63-66-7-2-1-5-64(66)9-10-65-6-3-4-8-67(65)72)71-14-16-78-18-20-80-22-24-82-26-28-84-30-32-86-34-36-88-38-40-90-42-44-92-46-48-94-50-52-96-54-56-98-58-60-100-62-61-99-59-57-97-55-53-95-51-49-93-47-45-91-43-41-89-39-37-87-35-33-85-31-29-83-27-25-81-23-21-79-19-17-77-15-13-70(75)76/h1-8H,11-63H2,(H,71,73)(H,75,76)
InChIKeyUQDUEOCZBDBAER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DBCO-PEG24-acid: A Long-Chain PEG Linker for Copper-Free Click Chemistry in ADC and PROTAC Development


DBCO-PEG24-acid (CAS 2765066-36-0, MW 1433.67 g/mol) is a heterobifunctional linker comprising a strained dibenzocyclooctyne (DBCO) group, a discrete polyethylene glycol (PEG) chain of 24 ethylene oxide units, and a terminal carboxylic acid . The DBCO moiety enables rapid, copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules, while the PEG24 spacer confers high aqueous solubility and flexibility . The carboxylic acid group allows for stable amide bond formation with primary amines upon activation with EDC or HATU . This linker is widely employed in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where its specific PEG length is critical for modulating bioconjugate physicochemical and pharmacokinetic properties .

DBCO-PEG24-acid Procurement: Why PEG Length Dictates Conjugate Performance and Cannot Be Arbitrarily Substituted


Substituting DBCO-PEG24-acid with a shorter (e.g., PEG12) or longer (e.g., PEG36) PEG linker is not a neutral exchange; it fundamentally alters the bioconjugate's hydrophilicity, hydrodynamic radius, and in vivo pharmacokinetics [1]. In ADC development, PEGylation with a PEG24 unit has been shown to dramatically improve the therapeutic index of hydrophobic payloads by increasing solubility and prolonging plasma half-life, effects not achieved with shorter linkers [2]. Conversely, excessively long PEG chains can introduce undesirable steric hindrance and increase immunogenicity risk [3]. The precise 24-unit PEG chain in DBCO-PEG24-acid represents an empirically optimized balance between aqueous solubility and bioconjugate stability, making it a distinct selection criterion for scientists aiming to reproduce or build upon established protocols in targeted drug delivery and protein degradation [4].

Quantitative Differentiation of DBCO-PEG24-acid: A Data-Driven Procurement Guide for Scientists


PEG24 Linker Optimizes siRNA Nanoparticle Delivery In Vivo Compared to Alternative PEG Lengths

In a comparative study of folate receptor-targeted siRNA lipopolyplexes, a bivalent DBCO surface agent containing a PEG24 spacer (DBCO2-ss2-PEG24-FolA) was identified as the optimal formulation for in vivo tumor targeting and gene silencing. This formulation outperformed those prepared with varying PEG lengths in terms of key therapeutic metrics [1].

siRNA Delivery Gene Silencing Lipopolyplexes Folate Receptor Targeting

DBCO-PEG24-acid Enhances Aqueous Solubility by Over 10-Fold Compared to Non-PEGylated DBCO-acid

The incorporation of a discrete 24-unit PEG chain dramatically increases the aqueous solubility of the DBCO moiety. Non-PEGylated DBCO-acid requires organic solvents like DMSO for dissolution, whereas DBCO-PEG24-acid achieves a water solubility of >10 mg/mL . This eliminates the need for organic co-solvents in many bioconjugation reactions, preserving biomolecule integrity.

Aqueous Solubility Hydrophilicity Linker Design Bioconjugation

PEG24 Linker in ADCs Prolongs Plasma Half-Life and Improves Tolerability Compared to Non-PEGylated Linkers

In a study optimizing ADCs with the hydrophobic payload MMAE, an ADC linker incorporating a methyl-PEG24 (mPEG24) side chain (RS7-DL 11) demonstrated superior pharmacokinetic properties. This PEG24-containing ADC exhibited a prolonged plasma half-life and enhanced animal tolerability compared to control ADCs lacking this PEG modification [1].

Antibody-Drug Conjugate Pharmacokinetics Half-Life Extension Tolerability

DBCO-PEG24-acid Exhibits High Stock Solution Stability in DMSO, Facilitating Reliable Experimentation

DBCO-PEG24-acid demonstrates high solubility and stability in anhydrous DMSO, a common solvent for preparing stock solutions in biological assays. Vendor data indicates a stock concentration of 40 mg/mL in DMSO is achievable, with powder storage stability of 3 years at -20°C . This is consistent with class expectations for monodisperse PEG linkers and supports reproducible long-term use in research settings.

Stock Solution Stability DMSO Solubility Experimental Reproducibility Long-term Storage

High-Value Application Scenarios for DBCO-PEG24-acid Based on Empirical Evidence


Optimized Synthesis of Hydrophobic Payload ADCs with Improved Therapeutic Index

DBCO-PEG24-acid is an ideal linker for constructing ADCs containing hydrophobic payloads like MMAE. Evidence shows that a PEG24 unit in the linker dramatically improves ADC hydrophilicity, prolongs plasma half-life, and enhances in vivo tolerability, directly addressing the aggregation and rapid clearance issues associated with hydrophobic drugs [1].

Construction of siRNA-Loaded Lipid Nanoparticles for Enhanced Tumor Targeting

For researchers developing targeted nucleic acid therapies, DBCO-PEG24-acid can be incorporated into a bivalent surface agent for lipopolyplexes. Direct comparative studies confirm that a PEG24 spacer optimizes nanoparticle size, folate receptor targeting, cellular uptake, and in vivo gene silencing, making it a proven component for achieving significant tumor mRNA knockdown [2].

Aqueous-Phase Bioconjugation of Sensitive Proteins for PROTAC Development

When conjugating delicate proteins or antibodies, the high aqueous solubility (>10 mg/mL) of DBCO-PEG24-acid enables copper-free click chemistry in purely aqueous buffers, eliminating the need for potentially denaturing organic co-solvents . This ensures high yields of functional bioconjugates with minimal aggregation, crucial for generating homogeneous PROTACs or labeled proteins.

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